molecular formula C7H14ClNO B13911466 3-(Oxetan-3-ylmethyl)azetidine;hydrochloride

3-(Oxetan-3-ylmethyl)azetidine;hydrochloride

Cat. No.: B13911466
M. Wt: 163.64 g/mol
InChI Key: QDEMHTRBDSYSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxetan-3-ylmethyl)azetidine;hydrochloride is a compound that features both azetidine and oxetane rings. Azetidines are four-membered nitrogen-containing heterocycles, while oxetanes are four-membered oxygen-containing heterocycles. These structures are of significant interest in medicinal chemistry due to their unique physicochemical properties and biological activities .

Preparation Methods

The synthesis of 3-(Oxetan-3-ylmethyl)azetidine;hydrochloride involves several key steps. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target 3-substituted 3-(acetoxymethyl)azetidines . Similarly, methyl 2-(oxetan-3-ylidene)acetate is prepared and further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .

Mechanism of Action

The mechanism of action of 3-(Oxetan-3-ylmethyl)azetidine;hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxetane ring’s ability to undergo ring-opening reactions also plays a role in its biological activity .

Comparison with Similar Compounds

3-(Oxetan-3-ylmethyl)azetidine;hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

3-(oxetan-3-ylmethyl)azetidine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1(6-2-8-3-6)7-4-9-5-7;/h6-8H,1-5H2;1H

InChI Key

QDEMHTRBDSYSKH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC2COC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.